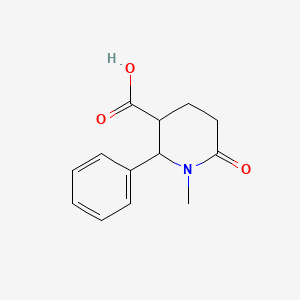

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Description

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is a piperidine derivative characterized by a six-membered nitrogen-containing ring with a methyl group at position 1, a phenyl group at position 2, a carboxylic acid moiety at position 3, and a ketone (oxo) group at position 4.

Properties

IUPAC Name |

1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-14-11(15)8-7-10(13(16)17)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVBATBBFVYBGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid involves several synthetic routes and reaction conditions. One common method includes the use of piperidine derivatives as starting materials, followed by a series of chemical reactions such as alkylation, oxidation, and carboxylation . Industrial production methods often involve bulk manufacturing and custom synthesis to meet the demand for high-quality reference standards .

Chemical Reactions Analysis

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid serves as a building block in organic synthesis for creating complex molecules, investigating enzyme interactions and metabolic pathways in biochemical studies, and producing high-quality reference standards for pharmaceutical testing in industry.

Chemistry

- Organic Synthesis: This compound is a building block for creating more complex molecules.

- Reaction Analysis: this compound can undergo oxidation, reduction, and nucleophilic substitution reactions. Oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Biology

- Enzyme Interactions: It is used in biochemical studies to investigate enzyme interactions.

- Metabolic Pathways: It is also used to study metabolic pathways.

- Potential USP7 Inhibition: The compound has been identified as a potential inhibitor of ubiquitin-specific protease 7 (USP7), which is involved in cancer progression and other cellular processes.

Industry

- Pharmaceutical Testing: It is utilized in the production of high-quality reference standards for pharmaceutical testing.

Biological Activities

This compound has diverse biological activities, making it of interest in medicinal chemistry.

- Anticancer Activity: Research indicates that this compound demonstrates cytotoxic activity against various cancer cell lines. In vitro studies showed varying cytotoxic effects against human RPMI 8226 cells, with IC50 values determined at different concentrations (10, 100, and 500 µM) over a 24-hour treatment period. The anticancer properties may be attributed to its ability to induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways related to cell death.

- Analgesic and Anti-inflammatory Effects: The compound has also been studied for its analgesic and anti-inflammatory properties. Interaction studies suggest that it binds to receptors involved in pain modulation and inflammation pathways, suggesting therapeutic potential in treating pain-related conditions.

- Anti-inflammatory Function: 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (a related compound) targets to block AP-1-mediated luciferase activity, implying it has an anti-inflammatory function .

Case Studies and Research Findings

- Cytotoxicity Assays: In one study, the compound exhibited significant cytotoxicity against human multiple myeloma cells (RPMI 8226), indicating potential as an anticancer agent.

- Therapeutic Applications: Its role as a protease inhibitor opens avenues for therapeutic development in treating cancers where USP7 is overactive.

Mechanism of Action

The mechanism of action of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives

1-Isobutyl-6-oxo-2-phenylpiperidine-3-carboxylic Acid (Compound 17)

Dihydropyridine Analogs

1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid (CAS 3719-45-7)

- Structural Differences : A partially unsaturated dihydropyridine ring vs. fully saturated piperidine. Similarity score: 0.92 .

- However, reduced ring saturation could decrease conformational stability.

5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid (CAS 66909-27-1)

Pyrrolidine Derivatives

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)

- Structural Differences : Five-membered pyrrolidine ring with oxo at position 5.

- The carboxylic acid at position 3 remains, but altered spatial arrangement may limit bioactivity .

1-(6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido)-5-oxo-2-arylpyrrolidine-3-carboxylic Acid

Pyridazine Derivatives

1-(3-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid (CAS 731826-98-5)

- Structural Differences : Pyridazine ring (two adjacent nitrogens) with a 3-methylphenyl substituent.

- Properties : Molecular weight 232.23, soluble in chloroform and DMSO .

- Implications : The dual nitrogen atoms in the ring may enhance polarity and hydrogen-bonding capacity, improving solubility but possibly reducing blood-brain barrier penetration.

1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid

Quinoline and Fluoroquinolone Derivatives

7-[3-Amino-4-(2′-Methoxybenzyloxyimino)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic Acid (19h)

- Structural Differences: Quinoline core with a piperidine side chain and fluorine substituent.

- Biological Relevance: Fluoroquinolones are known for antibacterial activity; the fluorine atom enhances DNA gyrase inhibition .

- Implications : The complex structure may improve target specificity but increase synthetic complexity and risk of resistance.

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Biological Activity

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, a bicyclic compound with a piperidine ring, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula: C13H15NO3

- Molecular Weight: Approximately 233.27 g/mol

- Structural Features: It contains a methyl group, a phenyl group, and a carboxylic acid functionality, contributing to its reactivity and biological interactions.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. Notably, it has been identified as a potential inhibitor of ubiquitin-specific protease 7 (USP7), which is implicated in various cellular processes including cancer progression. The compound's ability to modulate enzyme activity suggests potential applications in oncology and other diseases associated with protease dysregulation.

1. Anticancer Activity

Research indicates that this compound demonstrates significant cytotoxic activity against various cancer cell lines. For instance:

- In Vitro Studies: The compound was evaluated against human RPMI 8226 cells using the MTT assay. Results showed varying cytotoxic effects with IC50 values determined at different concentrations (10, 100, and 500 µM) over a 24-hour treatment period .

- Mechanism of Action: The compound's anticancer properties may be attributed to its ability to induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways related to cell death .

2. Analgesic and Anti-inflammatory Effects

The compound has also been studied for its analgesic and anti-inflammatory properties:

- Binding Studies: Interaction studies suggest that it binds to receptors involved in pain modulation and inflammation pathways. These interactions are crucial for understanding its therapeutic potential in treating pain-related conditions.

Comparative Analysis with Similar Compounds

To highlight the unique features of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Phenylpiperidine | Precursor structure | Limited biological activity |

| 1-Methylpiperidin-4-one | Lacks carboxylic acid | Different reactivity |

| N-Benzylpiperidinone | Benzyl substitution | Potentially different activities |

The unique stereochemistry and functional groups of this compound contribute to its distinct biological profile compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the compound's efficacy in various biological contexts:

- Cytotoxicity Assays: In one study, the compound exhibited significant cytotoxicity against human multiple myeloma cells (RPMI 8226), indicating potential as an anticancer agent .

- Therapeutic Applications: Its role as a protease inhibitor opens avenues for therapeutic development in treating cancers where USP7 is overactive.

Q & A

Q. Key Considerations :

- Optimize reaction temperatures (e.g., 80–100°C for cyclization) and stoichiometry to minimize side products.

- Monitor intermediates using TLC or LC-MS for stepwise validation .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis :

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify piperidine ring conformation, phenyl group integration, and carboxylic acid proton shifts. provides analogous data for perhydropyrimidine derivatives .

- HRMS : Confirm molecular weight (C₁₃H₁₅NO₃ theoretical: 233.1052) with <2 ppm error.

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., prostate vs. breast cancer models in ) or endpoint measurements (e.g., IC₅₀ vs. apoptosis assays). Standardize protocols using guidelines like NIH’s Assay Guidance Manual .

- Impurity Effects : Trace intermediates (e.g., methyl esters in ) may skew results. Use orthogonal purification (HPLC + recrystallization) and quantify impurities via qNMR .

- Statistical Analysis : Apply meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers.

Example : reported anti-proliferative effects via mTOR inhibition, but conflicting data might arise from autophagy modulation. Validate using dual-reporter assays (mTOR + LC3-II quantification) .

Advanced: What strategies improve low yields in the final synthetic step?

Methodological Answer:

- Catalyst Optimization : Replace homogeneous catalysts (e.g., H₂SO₄) with immobilized enzymes or metal-organic frameworks (MOFs) to enhance regioselectivity. used Pd/C for hydrogenation, achieving >90% yield .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for carboxylation steps. highlights ethanol/water mixtures for ester hydrolysis .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) and improve efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.